molecular formula C17H19NO3 B5809041 [3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid

[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid

Cat. No. B5809041
M. Wt: 285.34 g/mol
InChI Key: AJWJGLLQTPRJBZ-UHFFFAOYSA-N
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Description

[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid, also known as CICA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CICA belongs to the family of indole derivatives, which are known to exhibit a wide range of biological activities. In

Scientific Research Applications

Synthesis and Pharmacological Screening

  • Researchers have explored the synthesis of derivatives from 2-(1H-Indol-3-yl)acetic acid, leading to compounds with antibacterial and anti-enzymatic potentials. These derivatives demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, with some showing excellent anti-enzymatic potentials against Lipoxygenase. This indicates their potential as therapeutic agents for inflammatory ailments (Rubab et al., 2017).

Novel Indoloketopiperazine Derivatives

  • A study on the synthesis of novel substituted indoloketopiperazine derivatives using a three-component Ugi reaction demonstrated the potential to create unique compounds. These derivatives were obtained in moderate to high yields, highlighting their significance in research (Ghandi et al., 2012).

Biochemical Analysis

  • The molecule has been utilized in the synthesis of pH-sensitive biopolymeric hydrogels with potential medical applications. These hydrogels exhibit tunable biological properties, including cytotoxicity, antioxidant, and antifungal activities, making them suitable for medical applications like bandages and catheters (Chitra et al., 2017).

Electrochemical Determination in Plants

  • The simultaneous electrochemical determination of indole-3-acetic acid and salicylic acid in pea roots highlights its role in plant growth and stress responses. This method improves understanding of the interaction between these compounds in plants (Sun et al., 2015).

properties

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-16(20)11-18-10-14(13-8-4-5-9-15(13)18)17(21)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWJGLLQTPRJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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